1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1244046 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” are currently unknown. This compound is a novel derivative of quinoline , and many quinoline derivatives have been reported to display significant anti-proliferative activity . .
Mode of Action
It’s worth noting that many quinoline derivatives have been reported to disrupt cell migration, intercalate dna, inhibit angiogenesis, and induce apoptosis
Biochemical Pathways
Given the potential modes of action mentioned above, it’s possible that this compound could affect pathways related to cell migration, dna replication, angiogenesis, and apoptosis .
Result of Action
Given the potential modes of action mentioned above, it’s possible that this compound could result in disrupted cell migration, altered dna structure, inhibited angiogenesis, and induced apoptosis .
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways involved in cell proliferation, migration, and survival . Additionally, this compound can bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also affects cell signaling pathways, including the VEGFR-2 pathway, which is essential for angiogenesis . Furthermore, it influences gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For example, it inhibits VEGFR-2, a key receptor involved in angiogenesis, thereby preventing the formation of new blood vessels in tumors . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, including the liver and kidneys, where it may exert its pharmacological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSOKYZJQVPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.